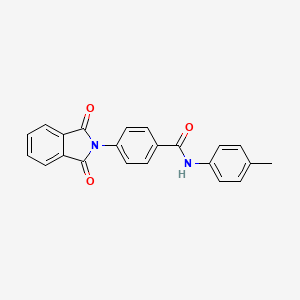

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide

Description

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative featuring a phthalimide (isoindole-1,3-dione) moiety linked to a benzamide scaffold via a methylene bridge. Its structure combines the aromaticity of the benzamide group with the electron-deficient phthalimide system, making it a candidate for applications in medicinal chemistry, particularly in targeting inflammation or cancer pathways. The compound’s synthesis typically involves coupling reactions between activated phthalimide intermediates and substituted benzoyl chlorides or carboxylic acids, followed by purification via column chromatography .

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-6-10-16(11-7-14)23-20(25)15-8-12-17(13-9-15)24-21(26)18-4-2-3-5-19(18)22(24)27/h2-13H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQFKVVEGDLOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methylphenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.4 g/mol. The structure features an isoindole moiety, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds with isoindole structures exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that modifications to the benzamide structure can enhance its potency against cancer cells by targeting specific pathways involved in tumor growth and survival .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and subsequent cell death .

- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases or modulating Bcl-2 family proteins, which are critical regulators of apoptosis .

Anti-inflammatory Effects

In addition to anticancer properties, benzamide derivatives are also noted for their anti-inflammatory effects. They can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Case Study 1: Antitumor Efficacy

A recent study investigated the efficacy of a series of isoindole-based compounds in inhibiting tumor growth in xenograft models. The results showed that this compound significantly reduced tumor volume compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Inhibition of Inflammatory Responses

Another study explored the anti-inflammatory properties of this compound in a rat model of arthritis. The administration of the compound resulted in decreased levels of inflammatory cytokines and improved clinical scores compared to untreated groups .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phthalimide-containing benzamides. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Phthalimide-Benzamide Derivatives

Key Insights from Comparisons

Electron-withdrawing groups (e.g., morpholine-sulfonyl in Compound BB00907) may improve binding to polar enzyme active sites, as seen in kinase inhibitors .

Thermal and Solubility Properties: Derivatives like 4-(4-amino-1-(...)benzamide (Example 53) exhibit higher melting points (175–178°C), suggesting greater crystallinity due to fluorinated aromatic systems, compared to the target compound’s likely lower MP (data unavailable) . Phosphonium analogs (e.g., from ) show solubility in DMF/MeOH mixtures, whereas the target compound’s solubility may depend on the 4-methylphenyl group’s hydrophobicity .

In contrast, N-(4-(3-phenylureido)phenyl)benzamide derivatives () prioritize hydrogen-bonding interactions for anticancer activity, a feature less emphasized in the target compound’s design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.